molecular formula C16H13ClN2O3S B2980679 3-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 912759-67-2

3-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2980679
CAS No.: 912759-67-2
M. Wt: 348.8
InChI Key: STSDBOBGKVALTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzothiazole is a heterocyclic compound that is a fusion of benzene and thiazole rings . It’s a common structural unit in pharmacological drugs and medicinal chemistry . Compounds with a benzothiazole structure often exhibit good biological activity .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through a multi-step procedure . The structures of the synthesized compounds are usually characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is typically analyzed using spectroscopic methods such as IR, 1H NMR, 13C NMR .


Chemical Reactions Analysis

Benzothiazole derivatives can participate in various chemical reactions. For example, they can be used to synthesize other derivatives with different substituents .

Scientific Research Applications

Synthesis and Structural Characterization

Several studies have focused on the synthesis and structural elucidation of benzothiazole derivatives, highlighting their potential in various scientific applications. For instance, the synthesis and antimicrobial activity of quinazolinone derivatives have been explored, demonstrating the versatility of benzothiazole compounds in generating new chemical entities with potential biological activities (Naganagowda & Petsom, 2011). Furthermore, the synthesis and structure of novel N-(benzothiazol-2-yl)benzamides have been characterized using spectroscopy and crystallography, providing valuable information on their molecular arrangement and interactions (Ćaleta et al., 2008).

Antibacterial and Antifungal Activities

Research has identified the antimicrobial potential of benzothiazole derivatives. Synthesis and characterization studies of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes have shown significant antibacterial activities against various strains, indicating the potential of these compounds in developing new antimicrobial agents (Obasi et al., 2017).

Applications in Material Science

In the realm of material science, benzothiazole derivatives have been investigated for their role in enhancing the performance of organic solar cells. A study on the morphology control in polycarbazole-based bulk heterojunction solar cells highlighted the impact of certain derivatives on the photovoltaic performance, suggesting their utility in improving solar cell efficiency (Chu et al., 2011).

Corrosion Inhibition

Benzothiazole derivatives have also been evaluated for their corrosion inhibitory properties. Experimental and theoretical studies have identified certain benzothiazole derivatives as effective corrosion inhibitors for carbon steel in acidic environments, demonstrating their potential in industrial applications (Hu et al., 2016).

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary depending on the specific compound and its biological target. For example, some benzothiazole derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

Future Directions

The future directions for research on benzothiazole derivatives could include the development of new analogs with improved biological activity, the exploration of new synthetic routes, and the investigation of new potential applications in medicinal chemistry .

Properties

IUPAC Name

3-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S/c1-21-11-6-7-12(22-2)14-13(11)18-16(23-14)19-15(20)9-4-3-5-10(17)8-9/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSDBOBGKVALTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.